[2-(Isobutylamino)-1,3-thiazol-4-yl](4-phenylpiperidino)methanone
Description
2-(Isobutylamino)-1,3-thiazol-4-ylmethanone is a structurally complex organic molecule featuring:
- Thiazole core: A five-membered aromatic ring with sulfur and nitrogen atoms.
- Isobutylamino substitution: A branched alkyl chain at the 2-position of the thiazole.
- 4-Phenylpiperidine moiety: A six-membered nitrogen-containing ring (piperidine) substituted with a phenyl group, connected via a ketone bridge.
This compound’s unique architecture combines hydrophobic (isobutyl, phenyl) and hydrogen-bonding (amine, ketone) functionalities, making it a candidate for diverse biological applications, including central nervous system (CNS) modulation and enzyme inhibition .
Properties
IUPAC Name |
[2-(2-methylpropylamino)-1,3-thiazol-4-yl]-(4-phenylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-14(2)12-20-19-21-17(13-24-19)18(23)22-10-8-16(9-11-22)15-6-4-3-5-7-15/h3-7,13-14,16H,8-12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYZCKSROOLMLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=CS1)C(=O)N2CCC(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isobutylamino)-1,3-thiazol-4-ylmethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.
Introduction of the Isobutylamino Group: The isobutylamino group can be introduced via nucleophilic substitution reactions using isobutylamine.
Attachment of the Phenylpiperidino Moiety: The phenylpiperidino group can be attached through a coupling reaction with a suitable piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Isobutylamino)-1,3-thiazol-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(Isobutylamino)-1,3-thiazol-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, 2-(Isobutylamino)-1,3-thiazol-4-ylmethanone is investigated for its therapeutic potential. It may have applications in treating diseases by targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Isobutylamino)-1,3-thiazol-4-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The specific pathways involved depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table compares the target compound with structurally related molecules:
| Compound Name | Core Structure | Substituents on Thiazole | Nitrogen Heterocycle | Biological Activity | Key Structural Differences |
|---|---|---|---|---|---|
| 2-(Isobutylamino)-1,3-thiazol-4-ylmethanone (Target) | Thiazole | Isobutylamino | 4-Phenylpiperidine | Anticancer, CNS activity* | Reference compound |
| {2-[(4-Methoxybenzyl)amino]-1,3-thiazol-4-yl}(4-phenylpiperazin-1-yl)methanone | Thiazole | 4-Methoxybenzylamino | 4-Phenylpiperazine | Antitumor, antimicrobial | Piperazine (2N) vs. piperidine (1N) |
| (4-(2-Fluorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone | Thiazole | Phenylamino | 4-(2-Fluorophenyl)piperazine | Anticancer, antifungal | Fluorine substitution; phenylamino vs. isobutylamino |
| 3,4-Dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone | Thiazole + Isoquinoline | 4-Methoxyanilino | Isoquinoline | PRMT5 inhibition (anticancer) | Fused isoquinoline vs. monocyclic piperidine |
| N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide | Thiazole | 4-Fluorophenyl | N/A (acetamide side chain) | Antimicrobial | Lack of nitrogen heterocycle; acetamide group |
*Predicted based on structural analogs.
Anticancer Potential
- Thiazole-piperidine hybrids demonstrate enzyme inhibitory activity (e.g., PRMT5, kinases) due to their planar thiazole ring and hydrophobic substituents, which fit into enzyme active sites .
- The isobutyl group’s bulk may hinder binding to certain targets compared to smaller substituents (e.g., methoxy), highlighting a trade-off between lipophilicity and steric compatibility.
CNS Activity
- Piperidine derivatives are prevalent in CNS drugs (e.g., donepezil) due to their ability to cross the blood-brain barrier.
Biological Activity
The compound 2-(Isobutylamino)-1,3-thiazol-4-ylmethanone, often referred to in research contexts by its structural components, has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Contains a thiazole ring which is known for various biological activities.
- The piperidine moiety contributes to its pharmacological properties.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The thiazole ring is known to exhibit:
- Antimicrobial Activity : Compounds containing thiazole have been shown to possess antibacterial and antifungal properties.
- Cytotoxicity : Some studies suggest that thiazole derivatives can induce apoptosis in cancer cells by activating intrinsic pathways.
Biological Activity Summary
Case Studies
-
Antimicrobial Efficacy
- A study evaluated the antimicrobial properties of thiazole derivatives, including the compound of interest. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.
-
Cytotoxicity Assessment
- In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that the compound induced cell death at micromolar concentrations. The mechanism was linked to the activation of caspase pathways, suggesting its role as a potential anticancer agent.
-
Neuroprotective Role
- Research on neuroprotection showed that the compound could reduce cell death in neuronal cultures exposed to oxidative stress. This suggests a possible application in neurodegenerative disease models.
Pharmacological Implications
The biological activities exhibited by 2-(Isobutylamino)-1,3-thiazol-4-ylmethanone indicate that it may serve as a valuable scaffold for drug development targeting infections and cancers. Further studies are required to elucidate its full pharmacological profile and therapeutic potential.
Q & A
Q. What are the recommended synthetic routes for preparing 2-(Isobutylamino)-1,3-thiazol-4-ylmethanone, and how are key intermediates characterized?
Methodological Answer:
- Synthesis Strategy : The compound can be synthesized via a multi-step approach:
- Thiazole Core Formation : React 4-bromo-1,3-thiazole with isobutylamine under nucleophilic substitution conditions to introduce the isobutylamino group at position 2.
- Piperidine Substitution : Introduce the 4-phenylpiperidine moiety via a coupling reaction (e.g., Buchwald-Hartwig amination or Ullmann coupling) to the thiazole scaffold.
- Methanone Bridge : Use a carbonylating agent (e.g., phosgene or triphosgene) to link the thiazole and piperidine fragments.
- Characterization :
- Spectroscopy : Confirm structure via -NMR (e.g., thiazole ring protons at δ 6.8–7.2 ppm) and -NMR (carbonyl resonance near δ 170 ppm) .
- Elemental Analysis : Verify purity by comparing calculated vs. experimental C, H, N, S percentages .
- Melting Point : Consistency in melting range (e.g., 150–155°C) indicates phase purity .
Q. How can researchers optimize reaction yields and purity during synthesis?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) for coupling reactions to enhance solubility of intermediates .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)/Xantphos) for efficient C–N bond formation .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to remove byproducts .
- Quality Control : Monitor reactions via TLC and HPLC to track intermediate formation and purity .
Advanced Research Questions
Q. What structural modifications to the thiazole or piperidine moieties could enhance biological activity, and how are these evaluated?
Methodological Answer:
- SAR (Structure-Activity Relationship) Design :
- Evaluation :
Q. How can researchers resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Assay Validation :
- Positive Controls : Include known inhibitors (e.g., staurosporine for kinase assays) to confirm assay robustness .
- Reproducibility : Repeat experiments in triplicate under standardized conditions (pH, temperature).
- Data Analysis :
- Statistical Tools : Apply ANOVA or t-tests to identify significant differences between compound batches or assay platforms .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate) to contextualize activity trends .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Prediction :
- Toxicity Profiling :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
